molecular formula C26H27N3O B2646012 N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-4-methylbenzamide CAS No. 478076-96-9

N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-4-methylbenzamide

Cat. No. B2646012
CAS RN: 478076-96-9
M. Wt: 397.522
InChI Key: QXHALWFJSQSKTN-UHFFFAOYSA-N
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Description

N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-4-methylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as JNJ-31020028 and belongs to the class of pyrrole derivatives.

Scientific Research Applications

Oxidative Dealkylation of Tertiary Amides

This study focuses on the oxidative dealkylation of tertiary amides like N-(But-3-enyl)-N-methylbenzamide. The research investigates mechanistic aspects of microsomal oxidation by rat liver microsomes, offering insights into dealkylation processes that could relate to the metabolic fate of benzamide derivatives in biological systems (Iley & Tolando, 2000).

Tritium Labeling of Benzamide Derivatives

This study presents the synthesis and characterization of tritium-labeled benzamide derivatives, highlighting the process of tritium/hydrogen exchange. Such labeling techniques are essential for tracking the distribution and metabolism of drugs in the body, potentially applicable to understanding the behavior of complex benzamide compounds in vivo (Hong et al., 2015).

Neuroleptic Agents and Avoidance-Suppressing Effects

Research on potent neuroleptic agents of the benzamide derivative type explored changes in the discriminated avoidance response in rats. Findings from such studies could shed light on the neurological effects of benzamide derivatives, including potential applications in psychiatric and neurological disorders (Kuribara & Tadokoro, 2004).

Microsomal Demethylation and Metabolism

Investigations into the microsomal demethylation of N,N-dimethylbenzamides provide a detailed look at the metabolic pathways of these compounds, including the formation of N-methylbenzamides and formaldehyde. Such studies are critical for understanding the detoxification and biotransformation processes of benzamide derivatives in the liver (Constantino, Rosa, & Iley, 1992).

properties

IUPAC Name

N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O/c1-19-11-13-23(14-12-19)25(30)27-17-24-20(2)21(3)29(18-22-9-5-4-6-10-22)26(24)28-15-7-8-16-28/h4-16H,17-18H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHALWFJSQSKTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC2=C(N(C(=C2C)C)CC3=CC=CC=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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